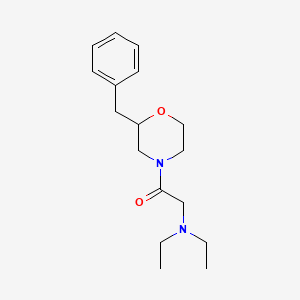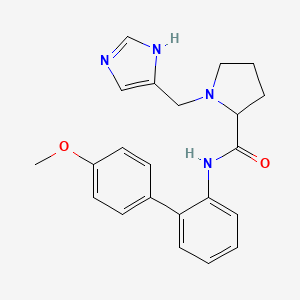![molecular formula C13H15IN2 B6007617 4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide (commonly known as MTIQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MTIQ is a heterocyclic compound that contains a quinoline ring system and an imine group.
Wirkmechanismus
The exact mechanism of action of MTIQ is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body. In cancer cells, MTIQ has been shown to induce apoptosis by activating the caspase cascade, which is a series of enzymes that ultimately lead to cell death. In the brain, MTIQ has been shown to bind to dopamine receptors and modulate their activity.
Biochemical and Physiological Effects:
MTIQ has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been shown to modulate dopamine receptor activity, which can affect mood, motivation, and reward. Additionally, MTIQ has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTIQ in lab experiments is its relatively simple synthesis method. Additionally, MTIQ has been shown to have a variety of potential applications in research. However, one limitation of using MTIQ is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal conditions for using MTIQ in various experiments.
Zukünftige Richtungen
There are several future directions for research involving MTIQ. One potential direction is to further explore its anti-tumor properties and its potential use as a cancer treatment. Another potential direction is to investigate its potential use as an antipsychotic drug and its effects on dopamine receptor activity in the brain. Additionally, more research is needed to determine the optimal conditions for using MTIQ as a fluorescent probe for the detection of metal ions.
Synthesemethoden
MTIQ can be synthesized by the reaction of 4-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde and ammonium chloride. The resulting intermediate is then reacted with an iodide salt to form the final product, MTIQ hydroiodide. The synthesis of MTIQ is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MTIQ has been shown to have potential applications in various fields of research. It has been studied for its anti-tumor properties, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. MTIQ has also been studied for its potential use as an antipsychotic drug, as it has been shown to have an affinity for dopamine receptors in the brain. Additionally, MTIQ has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.HI/c1-15-11-7-3-2-5-9(11)13(14)10-6-4-8-12(10)15;/h2-3,5,7,14H,4,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSKGEXICAAFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N)C3=CC=CC=C31.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6007565.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B6007594.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)

![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)